Tritylolmesartan medoxomil

概要

説明

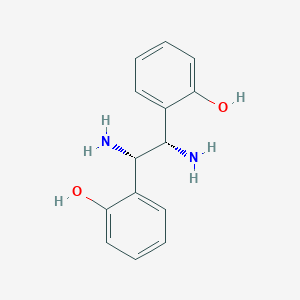

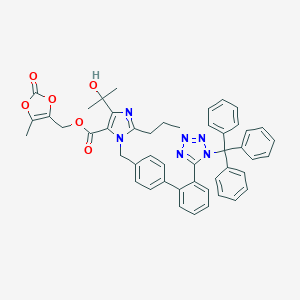

Tritylolmesartan medoxomil is a metabolite of Olmesartan Medoxomil, which is a specific angiotensin II type 1 (AT1) receptor antagonist with antihypertensive effect . It is used in the treatment of hypertension .

Synthesis Analysis

The preparation of Trityl Olmesartan Medoxomil involves the hydrolysis of an alkali metal hydroxide product, isolation of the salt, and further esterification with chloro medoxomil . The synthesis process also involves N-alkylation with anhydrous K2CO3 with reduced particle size, and an easy isolation procedure to get the pure Trityl Olmesartan Ethyl Ester .Molecular Structure Analysis

The molecular structures of N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil, the key intermediates in OM synthesis, were solved and refined using single-crystal X-ray diffraction (SCXRD) .Chemical Reactions Analysis

During the synthesis process, thin-layer chromatography (TLC) analysis indicated the disappearance of the starting material and formation of two reaction products characterized by similar, but different from OM, polarity .Physical And Chemical Properties Analysis

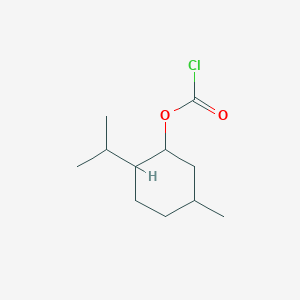

Tritylolmesartan medoxomil has a molecular formula of C48H44N6O6 and a molecular weight of 800.9 g/mol .科学的研究の応用

Hypertension Management

Trityl Olmesartan Medoxomil is primarily used in the management of hypertension. It acts as an angiotensin II receptor antagonist, which helps in lowering blood pressure by preventing angiotensin II from binding to its receptors, thereby causing vasodilation .

Cardiovascular Disease Risk Reduction

By managing hypertension effectively, Trityl Olmesartan Medoxomil contributes to the reduction of risks associated with cardiovascular diseases. Controlled blood pressure can lead to a decrease in the likelihood of stroke, heart attack, and other heart-related complications .

Pharmaceutical Formulation Development

The compound is utilized in the development of pharmaceutical formulations, particularly tablets. Research has been conducted on the design, development, and characterization of tablets prepared by direct compression, ensuring a high dissolution rate of the active ingredient .

Physicochemical Characterization Studies

Trityl Olmesartan Medoxomil is subject to various physicochemical characterization studies to understand its properties better. Techniques like scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) are used to ensure compatibility with excipients .

Process-Related Impurity Analysis

In the synthesis of active pharmaceutical ingredients (APIs), Trityl Olmesartan Medoxomil is analyzed for process-related impurities. Understanding these impurities is crucial for the quality control of the final drug product .

Synthesis of Prodrugs

This compound serves as an intermediate in the synthesis of prodrugs like olmesartan medoxomil. Prodrugs are inactive compounds that metabolize into an active drug within the body, offering advantages like improved bioavailability or reduced side effects .

Transdermal Delivery Research

Research into transdermal delivery systems for Trityl Olmesartan Medoxomil is ongoing. These systems could provide an alternative route of administration, potentially improving patient compliance and drug stability .

Nanocrystal Technology

The compound is also explored in the context of nanocrystal technology for drug delivery. Nanocrystals can enhance the solubility and bioavailability of poorly water-soluble drugs, making them more effective at lower doses .

作用機序

Mode of Action

Olmesartan, the active metabolite of Trityl Olmesartan Medoxomil, acts by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . It interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics . Its affinity for the AT1 receptor is 12,500 times greater than the AT2 receptor . By blocking the action of angiotensin II, Olmesartan inhibits vasoconstriction, reduces the secretion of aldosterone and vasopressin, decreases cardiac stimulation, and reduces renal reabsorption of sodium .

Pharmacokinetics

Trityl Olmesartan Medoxomil is a prodrug that is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . The pharmacokinetic data of Olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors influencing the clearance of Olmesartan include age, bodyweight, sex, patient status, and renal function . Severe renal impairment could cause a clearance decrease of ≥30% .

Result of Action

The result of Olmesartan’s action is reduced blood pressure and lower aldosterone levels, leading to reduced cardiac activity and increased excretion of sodium . This leads to improved cardiac function, reduced afterload, increased cardiac output, and prevention of ventricular hypertrophy and remodeling .

Action Environment

The absorption of Trityl Olmesartan Medoxomil is influenced by the pH of the intestinal environment . It is predominantly anionic at intestinal pH, and human organic anion transporting polypeptide 2B1 (OATP2B1), expressed in the small intestine, is involved in its absorption . The naringin-sensitive transport system contributes to the improved intestinal absorption of Trityl Olmesartan Medoxomil compared with its parent drug, Olmesartan .

特性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOPLMOXIPGJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162785 | |

| Record name | Tritylolmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tritylolmesartan medoxomil | |

CAS RN |

144690-92-6 | |

| Record name | Tritylolmesartan medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144690-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritylolmesartan medoxomil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144690926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritylolmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITYLOLMESARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8591TIT360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Trityl Olmesartan Medoxomil?

A1: Trityl olmesartan medoxomil itself does not have direct therapeutic applications. It serves as a key intermediate in the synthesis of olmesartan medoxomil. [, , , , , , , , , ] Various research papers detail different synthetic routes and optimization strategies for producing trityl olmesartan medoxomil, ultimately aiming for higher yield and purity of the final drug product. [, , , , , , , , , ]

Q2: What is the significance of the trityl group in trityl olmesartan medoxomil?

A2: The trityl group acts as a protecting group during the multistep synthesis of olmesartan medoxomil. [, , , , , , , , , ] Its presence prevents unwanted side reactions at the nitrogen atom of the tetrazole ring. This group is later removed (deprotected) under controlled conditions to yield the final active pharmaceutical ingredient (API), olmesartan medoxomil. [, , , , , , , , , ]

Q3: A previous study mentioned the existence of regioisomers for trityl olmesartan medoxomil. Can you elaborate on this?

A3: Research has revealed that the trityl group in trityl olmesartan medoxomil specifically attaches to the N-2 nitrogen atom of the tetrazole ring, not the N-1 nitrogen as previously thought. [] This finding necessitates a revision of the reported structural formula and systematic chemical names for this compound and other related sartan intermediates. []

Q4: What analytical techniques are commonly employed to characterize and quantify trityl olmesartan medoxomil?

A4: Researchers utilize a combination of techniques to study trityl olmesartan medoxomil. This includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and confirm the regioisomerism of the compound. []

- High-Resolution Mass Spectrometry (HRMS): To determine the molecular weight and identify any impurities. []

- X-Ray Diffraction (XRD): Used to determine the crystal structure of trityl olmesartan medoxomil, particularly in its solvate form. [, ]

A5: Researchers have successfully synthesized solvate crystals of trityl olmesartan medoxomil, specifically with acetone as the solvent. [, ] These solvate crystals exhibit different physicochemical properties compared to the non-solvated form. This is particularly relevant for optimizing the purification and isolation processes during the synthesis of olmesartan medoxomil. [, ]

Q5: What are the challenges associated with the deprotection of trityl olmesartan medoxomil?

A6: Removing the trityl group to obtain olmesartan medoxomil requires careful optimization. [, , , , ] Researchers have explored different deprotection methods, focusing on:

- Choice of Acid: Dilute hydrochloric acid is commonly used, but the concentration needs to be controlled to avoid the formation of impurities. [, ]

- Solvent System: A two-phase system, often employing ethyl acetate and an aqueous phase, is preferred for efficient separation of the deprotected product. [, , , ]

- Workup Procedure: Specific steps like washing with toluene, adjusting pH, and crystallization are crucial for achieving high purity. [, , , ]

Q6: Are there any efforts to improve the synthesis of trityl olmesartan medoxomil?

A7: Yes, researchers are actively developing new synthetic approaches to make the production of trityl olmesartan medoxomil more efficient and cost-effective. One notable approach is the development of one-pot, three-component assembly methods. [] This strategy aims to simplify the synthetic route, reduce the number of steps, and ultimately improve the overall yield of trityl olmesartan medoxomil. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)